2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is a synthetic organic compound classified under the benzodioxin family. This compound is characterized by its unique molecular structure, featuring two fluorine atoms and an ethyl group attached to a dihydrobenzodioxin ring system. Its distinct properties make it a subject of interest across various scientific disciplines, including chemistry, biology, and medicine. The compound's potential applications range from medicinal chemistry to material science, highlighting its versatility in research and industrial settings.
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol typically involves several key steps:
In industrial settings, continuous flow reactors are commonly employed to enhance the efficiency and scalability of the synthesis process. These reactors allow for precise control over reaction parameters such as temperature and pressure, which are crucial for optimizing yield and purity. Advanced purification techniques like chromatography and crystallization are subsequently utilized to obtain high-quality product.
The molecular formula of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol is , with a molecular weight of 216.18 g/mol. Its structural representation includes:
Property | Value |
---|---|
Molecular Formula | C10H10F2O3 |
Molecular Weight | 216.18 g/mol |
IUPAC Name | 3-Ethyl-6,7-difluoro-2H-1,4-benzodioxin-3-ol |
InChI | InChI=1S/C10H10F2O3/c1-2... |
InChI Key | XLVSLBMFKKIJDQ-UHFFFAOYSA-N |
Canonical SMILES | CCC1(COC2=CC(=C(C=C2O1)F)F)O |
The compound is known to participate in various chemical reactions:
These reactions are significant for modifying the compound's properties and expanding its applications in synthetic chemistry.
The physical properties of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol include:
Key chemical properties include:
These properties are essential for understanding its behavior in various applications and reactions.
The applications of 2-Ethyl-6,7-difluoro-2,3-dihydro-1,4-benzodioxin-2-ol are diverse:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0